3-Octyl-4-methylfuran-2,5-dione
Description
3-Octyl-4-methylfuran-2,5-dione is a substituted furan-2,5-dione (maleic anhydride derivative) featuring an octyl chain at the 3-position and a methyl group at the 4-position. Furan-2,5-diones are structurally characterized by a five-membered ring containing two ketone groups at positions 2 and 3.
Properties
CAS No. |
1346600-48-3 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 |
IUPAC Name |
3-methyl-4-octylfuran-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3 |
InChI Key |
IJVQISVXVMUJOR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)C |
Synonyms |
3-Methyl-4-octyl-2,5-furandione; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Octyl-4-methylfuran-2,5-dione with analogous dione-containing compounds, focusing on structural features, bioactivity, and substituent effects.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure and Bioactivity: Piperazine-2,5-diones (e.g., albonoursin) exhibit antiviral activity against H1N1, with IC₅₀ values influenced by substituents. The benzylidene group enhances activity compared to simpler alkyl chains . Pyrrolidine-2,5-diones with aromatic substituents (e.g., meta-CF₃) show selectivity for serotonin receptors, suggesting substituent positioning critically affects target binding . Furan-2,5-diones like the target compound are less studied in the provided evidence but share the diketone pharmacophore, which is critical in curcumin analogs for enzyme inhibition .
Substituent Effects: Lipophilicity: The octyl chain in this compound likely increases membrane permeability compared to shorter-chain analogs (e.g., isobutyl in compound 6 ).
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